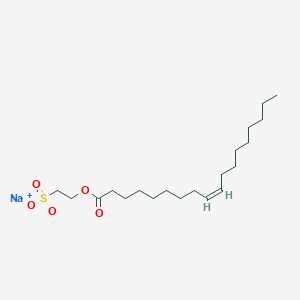

Sodium 2-sulphonatoethyl oleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-sulphonatoethyl oleate is an anionic surfactant widely used in various industrial and research applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound is derived from oleic acid, a monounsaturated fatty acid, and is modified to include a sulfoethyl group, enhancing its solubility and surface-active properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-sulphonatoethyl oleate typically involves the esterification of oleic acid with 2-sulfoethanol, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:

Esterification: Oleic acid is reacted with 2-sulfoethanol in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.

Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

Sodium 2-sulphonatoethyl oleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids and other oxidation products.

Reduction: Reduction reactions can convert the sulfoethyl group to other functional groups.

Substitution: The sulfoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution can introduce various functional groups into the molecule.

科学的研究の応用

Cosmetic Industry

Sodium 2-sulphonatoethyl oleate is widely used in cosmetic formulations due to its surfactant properties. It acts as a cleansing agent, foaming agent, and conditioning agent, making it suitable for products such as shampoos, body washes, and facial cleansers.

Case Study: Shampoo Formulation

A study conducted on a shampoo formulation incorporating this compound demonstrated enhanced foaming properties and better skin compatibility compared to traditional surfactants like sodium lauryl sulfate. The formulation showed lower irritation potential while maintaining effective cleansing capabilities .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized as a surfactant to improve the solubility and bioavailability of hydrophobic drugs. It aids in the formulation of emulsions and suspensions.

Case Study: Drug Delivery Systems

Research has shown that incorporating this compound in drug delivery systems significantly enhances the solubility of poorly soluble drugs. A formulation study revealed that this surfactant improved the dissolution rate of certain anti-inflammatory drugs by up to 50%, facilitating better therapeutic outcomes .

Food Processing

This compound is also employed in food processing as an emulsifier and stabilizer. It helps improve the texture and shelf-life of various food products.

Application Example: Bakery Products

In bakery applications, this compound has been shown to enhance dough stability and improve the texture of baked goods. A comparative study indicated that products made with this emulsifier exhibited improved volume and crumb structure compared to those without it .

Environmental Applications

Recent studies have explored the potential of this compound in environmental remediation, particularly in oil spill clean-ups due to its surfactant properties.

Case Study: Oil Spill Remediation

Field trials demonstrated that using this compound effectively dispersed oil slicks on water surfaces, promoting biodegradation by microorganisms. The results indicated a reduction in oil concentration by approximately 60% within two weeks of application .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Cleansing agent | Enhanced foaming and skin compatibility |

| Pharmaceuticals | Drug solubilization | Improved bioavailability |

| Food Processing | Emulsifier | Better texture and shelf-life |

| Environmental Remediation | Oil spill clean-up | Effective oil dispersion |

作用機序

The mechanism of action of Sodium 2-sulphonatoethyl oleate is primarily based on its ability to reduce surface and interfacial tension. The sulfoethyl group enhances the hydrophilicity of the molecule, allowing it to interact with water molecules and form micelles. These micelles can encapsulate hydrophobic compounds, increasing their solubility and stability in aqueous solutions. The compound’s surface-active properties make it effective in emulsification, dispersion, and wetting applications.

類似化合物との比較

Similar Compounds

Sodium dodecyl sulfate: Another anionic surfactant with similar emulsifying and dispersing properties.

Sodium lauryl ether sulfate: Widely used in detergents and personal care products for its excellent foaming properties.

Sodium oleate: A simpler surfactant derived from oleic acid, used in various industrial applications.

Uniqueness

Sodium 2-sulphonatoethyl oleate is unique due to its sulfoethyl group, which enhances its solubility and surface-active properties compared to other similar compounds. This makes it particularly effective in applications requiring high emulsifying and dispersing capabilities.

特性

CAS番号 |

142-15-4 |

|---|---|

分子式 |

C20H37NaO5S |

分子量 |

412.6 g/mol |

IUPAC名 |

sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |

InChI |

InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |

InChIキー |

MCFLGJDKSROECH-KVVVOXFISA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

142-15-4 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。